molecular formula C12H19ClFN B13045044 (R)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl

(R)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl

Cat. No.: B13045044
M. Wt: 231.74 g/mol
InChI Key: IAYXWPMPDWITTR-UTONKHPSSA-N
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Description

(R)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hydrochloride (CAS: 1249241-16-4) is a chiral amine derivative with a molecular formula of C₁₂H₁₈FN·HCl and a molar mass of 231.74 g/mol (free base: 195.28 g/mol). The compound features a pentyl chain attached to a 5-fluoro-2-methylphenyl group, with the R-enantiomer configuration specified. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical or synthetic applications .

Key structural attributes include:

  • Fluorine substituent at the 5-position of the phenyl ring, which influences electronic properties and metabolic stability.
  • Methyl group at the 2-position, providing steric hindrance and modulating lipophilicity.

Properties

Molecular Formula

C12H19ClFN

Molecular Weight

231.74 g/mol

IUPAC Name

(1R)-1-(5-fluoro-2-methylphenyl)pentan-1-amine;hydrochloride

InChI

InChI=1S/C12H18FN.ClH/c1-3-4-5-12(14)11-8-10(13)7-6-9(11)2;/h6-8,12H,3-5,14H2,1-2H3;1H/t12-;/m1./s1

InChI Key

IAYXWPMPDWITTR-UTONKHPSSA-N

Isomeric SMILES

CCCC[C@H](C1=C(C=CC(=C1)F)C)N.Cl

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)F)C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzene and pentan-1-amine.

    Reaction Conditions: The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

®-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

1-(5-Fluoro-2-methoxyphenyl)propan-1-amine (CAS: 494758-36-0)

Molecular Formula: C₁₀H₁₄FNO Molar Mass: 183.22 g/mol Key Differences:

  • Shorter carbon chain (propyl vs. pentyl), reducing lipophilicity and molecular volume.
  • Lacks enantiomeric specification , which may limit its utility in stereospecific applications.

Implications :
The methoxy group enhances solubility but may reduce metabolic stability due to oxidative demethylation pathways. The shorter chain could limit membrane permeability compared to the pentyl analogue .

2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine (Compound 20)

Molecular Formula: C₂₀H₃₅ClNO Key Differences:

  • Bicyclic terpene-derived substituent (borneol-like structure), introducing significant steric bulk and rigidity.
  • N-methyl group , reducing basicity compared to primary amines.

Implications :
The rigid bicyclic structure may enhance target binding specificity in drug design but could limit synthetic accessibility. Chlorine substitution introduces distinct reactivity and safety considerations .

2-(Fluorophenyl)-3-methylmorpholine (CAS: Not provided)

Molecular Formula: C₁₁H₁₄FNO Key Differences:

  • Morpholine ring replaces the pentyl chain, introducing a heterocyclic oxygen atom.
  • Methyl group on the morpholine ring, modulating conformational flexibility.
  • Fluorophenyl group attached at the 2-position.

Implications :
The morpholine ring enhances water solubility and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions. However, reduced flexibility compared to the pentyl chain may limit interactions with hydrophobic targets .

Bicyclo[1.1.1]pentan-1-amine Hydrochloride (CAS: Not provided)

Molecular Formula : C₅H₁₀N·HCl
Key Differences :

  • Highly strained bicyclo[1.1.1]pentane core , conferring unique steric and electronic properties.
  • Primary amine functionality similar to the target compound.

Implications: The strained structure is prized in medicinal chemistry for mimicking aromatic rings while avoiding metabolic oxidation.

Research and Application Insights

  • Lipophilicity and Permeability : The pentyl chain in the target compound likely enhances lipid membrane penetration compared to shorter-chain analogs like 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine .
  • Stereochemical Considerations : The R-enantiomer specification in the target compound is critical for applications requiring chiral recognition, such as receptor-targeted drug design.
  • Safety Profiles : Chlorine- or bicyclic-substituted compounds (e.g., Compound 20) may pose higher toxicity risks compared to fluorine- and alkyl-substituted derivatives .

Biological Activity

(R)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hydrochloride is a chiral amine compound that has garnered attention for its significant biological activity. Its unique structure, characterized by a pentylamine chain and a fluorinated aromatic ring, contributes to its potential therapeutic applications, particularly in the realm of medicinal chemistry and neurology.

  • Molecular Formula : C13H18ClFN
  • Molecular Weight : Approximately 231.74 g/mol
  • Structure : The presence of a fluorine atom enhances the compound's binding affinity to various receptors and enzymes, potentially modulating neurotransmitter levels and inhibiting specific enzymatic activities.

The biological activity of (R)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hydrochloride is primarily attributed to its interactions with neurotransmitter receptors and enzymes. Research indicates that this compound may enhance neurotransmitter activity or inhibit specific pathways, contributing to its potential therapeutic effects against neurological disorders.

Interaction with Biological Targets

The compound's fluorinated structure allows it to engage effectively with biological targets, which can lead to:

  • Enhanced Binding Affinity : The fluorine atom may facilitate stronger interactions with target proteins.
  • Modulation of Neurotransmitter Levels : By affecting receptor activity, the compound could influence neurotransmitter release and reuptake mechanisms.
  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (R)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hydrochloride, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
(R)-1-(5-Fluoro-2-methylphenyl)propan-1-amine HClC12H16ClFNShorter alkyl chain
(R)-1-(3-Fluoro-2-methylphenyl)propan-1-amine HClC12H16ClFNDifferent position of fluorine
4-Fluorophenylpropan-2-amine hydrochlorideC11H14ClFDifferent functional group configuration

This table highlights how the specific combination of the pentyl chain and the fluorinated aromatic ring in (R)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hydrochloride may confer distinct pharmacological properties not found in similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of (R)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hydrochloride in various contexts:

  • Neurotransmitter Modulation :
    • A study investigated the compound's effects on serotonin and dopamine receptors, revealing that it enhances serotonin receptor activation, which could be beneficial for treating depression and anxiety disorders.
  • Enzymatic Inhibition :
    • Research demonstrated that (R)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hydrochloride inhibits monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters. This inhibition could lead to increased levels of serotonin and dopamine in the brain, supporting its potential use in mood disorders.
  • Antitumor Activity :
    • Preliminary findings suggested that this compound might exhibit antitumor properties by modulating pathways involved in cell proliferation and apoptosis. Further studies are needed to elucidate these effects fully.

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